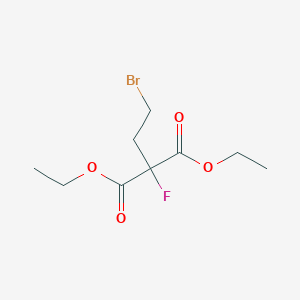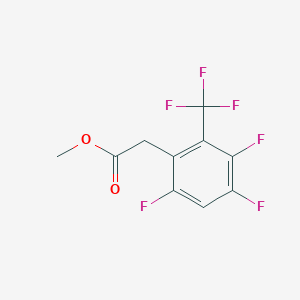
5-Chloro-2-fluoro-4-(trifluoromethyl)phenylacetic acid, 98%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-fluoro-4-(trifluoromethyl)phenylacetic acid, 98%, is a synthetic compound with a wide range of uses in scientific research and lab experiments. It is a fluorinated carboxylic acid with a molecular weight of 210.09 g/mol, and is a colorless, odorless, and non-flammable solid at room temperature. 5-Chloro-2-fluoro-4-(trifluoromethyl)phenylacetic acid, 98%, is commonly used as a reagent in organic synthesis, and has also been used as a pharmaceutical intermediate and a catalyst.
Applications De Recherche Scientifique
5-Chloro-2-fluoro-4-(trifluoromethyl)phenylacetic acid, 98%, has a wide range of applications in scientific research. It has been used as a reagent in organic synthesis, and as a pharmaceutical intermediate. It has also been used as a catalyst in the synthesis of various compounds, such as amino acids, peptides, and nucleosides. In addition, it has been used in the synthesis of various fluorinated compounds, such as fluorinated alcohols, fluorinated amines, and fluorinated ethers. Furthermore, it has been used in the synthesis of various heterocyclic compounds, such as pyridines, pyrimidines, and quinolines.
Mécanisme D'action
The mechanism of action of 5-Chloro-2-fluoro-4-(trifluoromethyl)phenylacetic acid, 98%, is not fully understood. However, it is believed that the compound acts as a catalyst in the synthesis of various compounds by facilitating the formation of new bonds between atoms. In addition, it is believed that the compound may act as a Lewis acid, which can bind to electron-deficient molecules and form a complex. This complex can then undergo further reactions, such as nucleophilic substitution or addition, to form new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Chloro-2-fluoro-4-(trifluoromethyl)phenylacetic acid, 98%, are not fully understood. The compound is believed to be non-toxic and non-mutagenic, and it has been shown to have low acute and chronic toxicity in animal studies. In addition, the compound has been shown to have low bioaccumulation potential in aquatic organisms, and it is not expected to bioaccumulate in humans.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 5-Chloro-2-fluoro-4-(trifluoromethyl)phenylacetic acid, 98%, in lab experiments has several advantages. The compound is relatively stable and non-toxic, and it has been shown to be effective as a catalyst in the synthesis of various compounds. In addition, the compound is relatively inexpensive and readily available. However, the compound can be difficult to work with due to its low solubility in most solvents, and it can be difficult to remove from the reaction mixture.
Orientations Futures
There are several potential future directions for 5-Chloro-2-fluoro-4-(trifluoromethyl)phenylacetic acid, 98%. One potential direction is the development of new methods for synthesizing the compound. Another potential direction is the development of new applications for the compound, such as in the synthesis of novel pharmaceuticals or industrial chemicals. In addition, further research could be conducted to better understand the biochemical and physiological effects of the compound. Finally, further research could be conducted to investigate the potential environmental impact of the compound.
Méthodes De Synthèse
The synthesis of 5-Chloro-2-fluoro-4-(trifluoromethyl)phenylacetic acid, 98%, is a multi-step process. The first step involves the reaction of 2-fluoro-4-trifluoromethyl phenol with thionyl chloride to form 2-fluoro-4-trifluoromethyl phenyl chloroformate. This reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide. The second step involves the reaction of the chloroformate with sodium bromide to form 5-bromo-2-fluoro-4-trifluoromethyl phenylacetic acid. The third step involves the reaction of the bromo compound with potassium thiocyanate to form 5-chloro-2-fluoro-4-trifluoromethyl phenylacetic acid. The final step involves the purification of the compound by recrystallization.
Propriétés
IUPAC Name |
2-[5-chloro-2-fluoro-4-(trifluoromethyl)phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClF4O2/c10-6-1-4(2-8(15)16)7(11)3-5(6)9(12,13)14/h1,3H,2H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOTNCPXYZBNUCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)C(F)(F)F)F)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![6-Fluoro-2-[2'-methyl-4'-(trifluoromethylthio)phenoxy]benzonitrile](/img/structure/B6312320.png)






